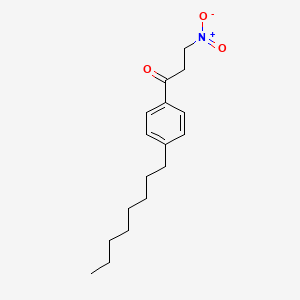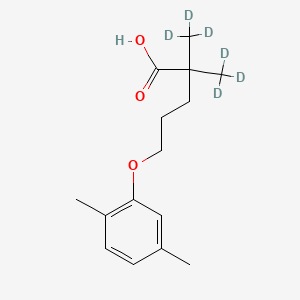
Gemfibrozil-d6
Vue d'ensemble
Description
Gemfibrozil-d6 est un dérivé marqué au deutérium du Gemfibrozil, un agent régulateur des lipides. Le Gemfibrozil est principalement utilisé pour réduire les niveaux de triglycérides sériques chez les patients atteints d'hyperlipidémie. Le marquage au deutérium dans this compound en fait un outil précieux dans les études pharmacocinétiques et métaboliques, car il permet un suivi et une quantification précis du composé dans les systèmes biologiques .
Applications De Recherche Scientifique
Gemfibrozil-d6 a plusieurs applications en recherche scientifique :
Études pharmacocinétiques : Utilisé pour suivre et quantifier le composé dans les systèmes biologiques.
Études métaboliques : Aide à comprendre les voies métaboliques et les effets du marquage au deutérium sur le métabolisme des médicaments.
Développement de médicaments : Utilisé comme étalon de référence dans le développement de nouveaux agents régulateurs des lipides.
Chimie analytique : Employé dans diverses techniques analytiques telles que la spectrométrie de masse et la spectroscopie de résonance magnétique nucléaire
Mécanisme d'action
This compound, comme Gemfibrozil, active le récepteur alpha activé par les proliférateurs de peroxysomes (PPAR-α). Cette activation entraîne plusieurs changements dans le métabolisme des lipides, notamment :
- Augmentation des niveaux de lipoprotéines de haute densité (HDL).
- Diminution des niveaux de triglycérides.
- Amélioration de l'activité de la lipase lipoprotéique.
- Inhibition de la synthèse de l'apolipoprotéine B .
Mécanisme D'action
Target of Action
Gemfibrozil-d6, a deuterium-labeled form of Gemfibrozil, primarily targets Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in regulating lipid metabolism . Additionally, this compound acts as a non-selective inhibitor of several Cytochrome P450 (CYP) isoforms, including CYP2C9, 2C19, 2C8, and 1A2 .
Mode of Action
This compound activates PPAR-α, altering lipid metabolism . This activation leads to increased High-Density Lipoprotein (HDL), Apolipoprotein AI (apo AI), Apolipoprotein AII (apo AII), and Lipoprotein Lipase (LPL). It also inhibits the synthesis of Apolipoprotein B (apo B) and decreases the removal of free fatty acids by the liver . As a result, serum Very Low-Density Lipoprotein (VLDL) levels decrease, and HDL-cholesterol levels increase .
Biochemical Pathways
This compound affects several cellular and molecular mechanisms. It upregulates pro-survival factors such as Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) and Transcription Factor A, Mitochondrial (TFAM), promoting the survival and function of mitochondria in the brain . It also strongly inhibits the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), Activator Protein 1 (AP-1), and CCAAT/Enhancer-Binding Protein beta (C/EBPβ) in cytokine-stimulated astroglial cells .
Pharmacokinetics
This compound is rapidly and completely absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours . It is 99% protein-bound, with negligible binding to alpha-1-acid glycoprotein . The drug is metabolized in the liver, primarily by CYP3A4 . The mean residence time of Gemfibrozil is up to 9.6 hours in patients with chronic renal failure, requiring twice-daily dosing .
Result of Action
The activation of PPAR-α by this compound results in a reduction of serum triglyceride levels in high-risk patients with hyperlipidemia . It also reduces the risk of developing coronary heart disease in patients with Type IIb hyperlipidemia without history or symptoms of coronary heart disease .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the complexation of Gemfibrozil with native β-cyclodextrin (β-CD) and its derivatives was studied in aqueous solutions of pH 2.8 and 7.0 . The rate and extent of absorption of this compound increased when administered 30 minutes before meals .
Safety and Hazards
Gemfibrozil-d6 is harmful if swallowed . It may cause cancer and is suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood . It is recommended to wash thoroughly after handling and not to eat, drink or smoke when using this product .
Analyse Biochimique
Biochemical Properties
Gemfibrozil-d6 interacts with various enzymes and proteins. It is a potent activator of PPAR-α, a nuclear receptor that plays a key role in regulating lipid metabolism . Additionally, this compound acts as a nonselective inhibitor of several P450 isoforms, with Ki values for CYP2C9, 2C19, 2C8, and 1A2 being 5.8, 24, 69, and 82 μM, respectively .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating lipid metabolism, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Gemfibrozil has been shown to have neuroprotective effects through several cellular and molecular mechanisms .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to PPAR-α, activating it and leading to changes in lipid metabolism . It also inhibits several P450 isoforms, affecting the metabolism of various substances within the body .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It has been shown to have a mean residence time of up to 9.6 hours in patients with chronic renal failure . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, Gemfibrozil has been shown to lower glomerular damage, decrease proteinuria, and improve kidney function in various animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It activates PPAR-α, which plays a key role in lipid metabolism . It also inhibits several P450 isoforms, which are involved in the metabolism of various substances within the body .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation de Gemfibrozil-d6 implique plusieurs étapes clés :
Réaction de formation de sel : Les matières premières, telles que le 2,5-diméthylphénol et le malonate de diéthyle, subissent une réaction de formation de sel en présence d'un alcali.
Substitution nucléophile : Le produit réactionnel est ensuite soumis à une substitution nucléophile avec le 1,3-dibromopropane.
Hydrolyse et décarboxylation : Le produit intermédiaire est hydrolysé dans une solution aqueuse d'alcali et subit une décarboxylation pour former l'acide 5-(2,5-diméthylphénoxyl)pentanoïque.
Méthylation : Enfin, le produit est méthylé à l'aide de sulfate de diméthyle en conditions alcalines pour donner le Gemfibrozil.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Le procédé implique :
- L'utilisation de matières premières facilement disponibles.
- Des étapes de traitement simplifiées.
- Des conditions de réaction douces.
- Un équipement de production rentable .
Analyse Des Réactions Chimiques
Types de réactions
Gemfibrozil-d6 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un atome ou d'un groupe par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants incluent les halogènes et les nucléophiles tels que les ions hydroxyde.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .
Comparaison Avec Des Composés Similaires
Composés similaires
Clofibrate : Un autre dérivé de l'acide fibrique utilisé pour traiter l'hyperlipidémie.
Fenofibrate : Un dérivé de l'acide fibrique ayant des effets hypolipidémiants similaires.
Bézafibrate : Un agent hypolipidémiant à large spectre.
Unicité de Gemfibrozil-d6
This compound est unique en raison de son marquage au deutérium, qui offre une stabilité accrue et permet un suivi précis dans les études pharmacocinétiques et métaboliques. Cela en fait un outil précieux dans le développement et la recherche de médicaments .
Propriétés
IUPAC Name |
5-(2,5-dimethylphenoxy)-2,2-bis(trideuteriomethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMJJKBWTPKOJG-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCCOC1=C(C=CC(=C1)C)C)(C(=O)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028063 | |
| Record name | Gemfibrozil-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184986-45-5 | |
| Record name | Gemfibrozil-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



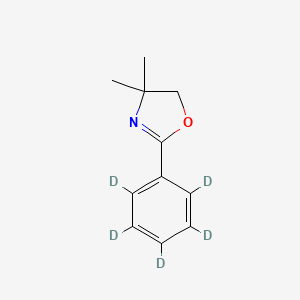






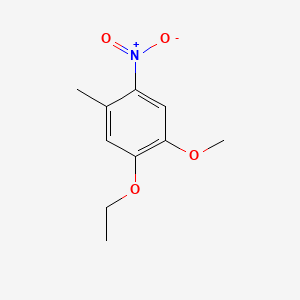
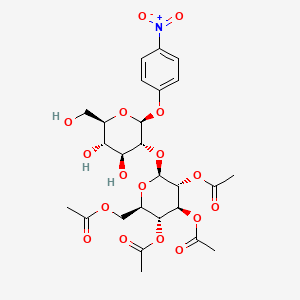
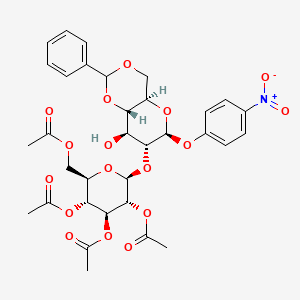
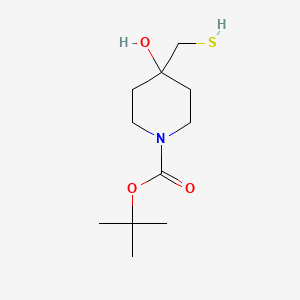
![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)
